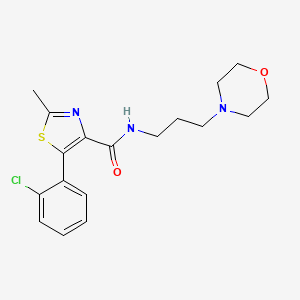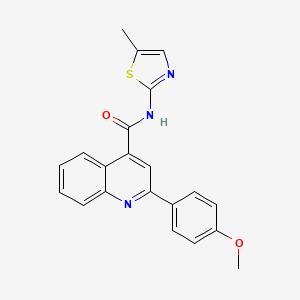![molecular formula C21H23NO3 B11150539 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11150539.png)
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex structure that includes a benzo[c]chromen-6-one core, a hydroxy group, and a 2-ethylpiperidin-1-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one typically involves multiple steps:
Formation of the Benzo[c]chromen-6-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions.
Attachment of the 2-ethylpiperidin-1-ylmethyl Group: This step involves the alkylation of the benzo[c]chromen-6-one core with a 2-ethylpiperidin-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzo[c]chromen-6-one core can be reduced to form dihydro derivatives.
Substitution: The 2-ethylpiperidin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors or enzymes can be explored.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The hydroxy group and the benzo[c]chromen-6-one core could facilitate binding to these targets, while the 2-ethylpiperidin-1-ylmethyl group may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- 4-[(2-ethylpiperidin-1-yl)methyl]-3-methoxy-6H-benzo[c]chromen-6-one
- 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-5-one
Uniqueness
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is unique due to the specific combination of its functional groups and the overall structure. The presence of the hydroxy group at the 3-position and the 2-ethylpiperidin-1-ylmethyl substituent at the 4-position distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H23NO3/c1-2-14-7-5-6-12-22(14)13-18-19(23)11-10-16-15-8-3-4-9-17(15)21(24)25-20(16)18/h3-4,8-11,14,23H,2,5-7,12-13H2,1H3 |
InChI Key |
DLZWDJYQYWBOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11150471.png)
![4,5-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11150474.png)
![(1E,2E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-ylidene)hydrazine](/img/structure/B11150476.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11150483.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11150486.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11150491.png)
![2-Phenoxy-1-[2-(pyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B11150496.png)

![2'-Butyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11150505.png)



![methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
![trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11150556.png)
